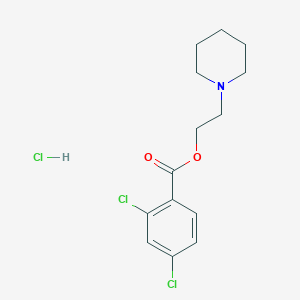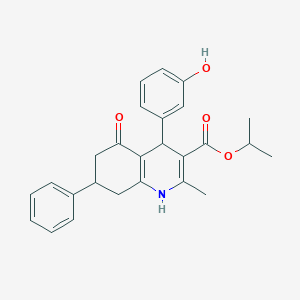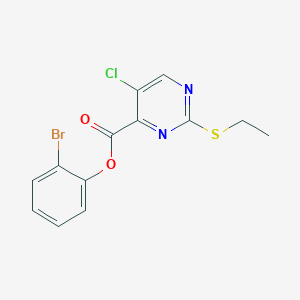![molecular formula C16H16BrClO4 B5009007 2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5009007.png)
2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene" is a complex organic compound. Its study involves understanding its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
- The synthesis of similar compounds often involves multiple steps and can yield various by-products. For instance, 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide, a related compound, undergoes a free-radical process to form 1,2-dicyano-1,2-bis (3,4-dimethoxyphenyl) ethane (Bansal et al., 1983).
Molecular Structure Analysis
- The molecular structure of compounds like "this compound" can be complex. For example, the study of similar methoxybenzene derivatives revealed various conformational properties and structural aspects (Fun et al., 1997).
Chemical Reactions and Properties
- The chemical reactions of related compounds can involve oxidation and formation of cation radicals, as seen in the oxidation of 2Cl-1,4-DMB by lignin peroxidase (Teunissen et al., 1998).
Physical Properties Analysis
- The physical properties of similar compounds, such as 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, are significant for understanding their behavior in different conditions and potential applications (Wang et al., 1993).
Chemical Properties Analysis
- The chemical properties, including stability and reactivity, of compounds like this compound, are complex and can be influenced by various factors. Studies on similar compounds, such as 2,3-dimethoxyperhydro-1,4,2,3-dioxadiazine, provide insights into their chemical behavior and potential applications (Rudchenko et al., 1992).
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene” are currently unknown. The compound is structurally similar to 4-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]morpholine , which is classified as an aromatic ether . .
Mode of Action
Given its structural similarity to other aromatic ethers , it may interact with its targets through similar mechanisms, such as binding to specific receptors or enzymes.
Biochemical Pathways
Aromatic ethers like this compound can potentially interact with a variety of biochemical pathways depending on their specific targets
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClO4/c1-19-14-4-3-5-15(20-2)16(14)22-9-8-21-13-7-6-11(17)10-12(13)18/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASAHYXDKJEIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCOC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-dimethyl-10-(2-thienyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5008930.png)
![methyl 2-({3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}amino)benzoate](/img/structure/B5008943.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyrazinyl)propanamide](/img/structure/B5008944.png)




![N-methyl-5-nitro-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5008962.png)

![N-[4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5008993.png)
![1-(4-chlorophenyl)-5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009008.png)
![3-(2-amino-1,3-thiazol-4-yl)-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5009014.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5009020.png)
![1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine](/img/structure/B5009026.png)